molecular formula C6H10N4 B174370 1-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-C]pyridine CAS No. 160752-39-6

1-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-C]pyridine

Cat. No.: B174370
CAS No.: 160752-39-6
M. Wt: 138.17 g/mol
InChI Key: IHVDOLNSCCKRKP-UHFFFAOYSA-N
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Description

The 1-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine scaffold is a fused-ring system of significant interest in medicinal chemistry due to its role as a key intermediate for potent, brain-penetrant P2X7 receptor antagonists . The P2X7 receptor is a recognized target for mood disorders, as it regulates the release of key inflammatory cytokines like IL-1β, which are mediators of neuroinflammation linked to conditions such as depression . This specific scaffold served as the core structure in the discovery and preclinical profiling of clinical candidates like JNJ-54175446 and JNJ-55308942 (zanvipixant), which demonstrated robust P2X7 receptor occupancy and advanced to Phase II clinical trials for major depressive disorder . The synthetic approach for this valuable scaffold can involve a dipolar cycloaddition reaction, highlighting its modern and efficient preparation . Furthermore, related triazolopyridine scaffolds have been identified as a new class of Heat Shock Protein 90 (Hsp90) inhibitors, exhibiting remarkable in vitro anti-cancer activities . As part of the broader triazolopyridine pharmacophore, present in several marketed drugs, this compound class is known for a wide spectrum of biological activities, including antibacterial, antifungal, and anticancer effects . This product is intended for research purposes and is not designed for human diagnostic or therapeutic use.

Properties

IUPAC Name

1-methyl-4,5,6,7-tetrahydrotriazolo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4/c1-10-6-2-3-7-4-5(6)8-9-10/h7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVDOLNSCCKRKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CNCC2)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50402212
Record name 1-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160752-39-6
Record name 1-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine
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Preparation Methods

Role of Grignard Reagents in Methylation

Methylmagnesium bromide acts as a nucleophile, attacking electrophilic positions in acylated intermediates. Steric hindrance from the triazolo[4,5-c]pyridine ring directs methylation to the 1-position, avoiding undesired N- or O-alkylation. Optimizing the stoichiometry (1.2–1.5 equivalents) and reaction time (12–16 hours) enhances yield while minimizing byproducts.

Solvent Effects in Borohydride Reductions

Polar aprotic solvents like THF improve the solubility of pyridinium salts, facilitating faster reduction rates. Conversely, protic solvents (e.g., methanol) may protonate the borohydride, reducing its efficacy.

Catalyst Recycling in Hydrogenation

Pd/C catalysts can be reused up to three times with minimal loss of activity, provided they are washed with ethanol and dried under vacuum between cycles . This reduces costs in large-scale syntheses.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-C]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the triazolopyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the triazolopyridine ring.

Mechanism of Action

The mechanism of action of 1-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-C]pyridine involves its interaction with specific molecular targets. For instance, as a P2X7 receptor antagonist, it binds to the P2X7 receptor, inhibiting its activation and subsequent signaling pathways. This inhibition can lead to anti-inflammatory and analgesic effects, making it a potential therapeutic agent for conditions involving chronic pain and inflammation .

Comparison with Similar Compounds

Key Observations :

  • Position 1 Methylation : The 1-methyl derivative exhibits superior P2X7 antagonism compared to 6-methyl analogues, likely due to optimized steric interactions with the receptor’s hydrophobic pocket .
  • Bulkier Substituents : The TBS-group at position 4 () enhances conformational stability but may reduce membrane permeability, limiting therapeutic utility .
  • Benzyl/Methoxybenzyl Derivatives : These modifications shift activity toward antiviral targets, demonstrating scaffold versatility .

Pharmacological and Pharmacokinetic Profiles

P2X7 Receptor Antagonism

  • 1-Methyl Derivative : Demonstrates robust inhibition of P2X7-mediated IL-1β release (IC₅₀ = 10–50 nM) and favorable brain penetration (brain/plasma ratio = 0.8 in mice) .
  • 4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine : A related scaffold optimized for pharmacokinetics (oral AUC = 1,200 ng·h/mL in rats) but with reduced receptor affinity (IC₅₀ = 80 nM) .

Metabolic Stability

  • The 1-methyl derivative shows moderate hepatic clearance in vitro (CLhep = 15 mL/min/kg) and a half-life of 3–4 hours in preclinical species, supporting once-daily dosing .
  • Cyclopropylmethyl or ethoxymethyl substitutions (e.g., 1-(cyclopropylmethyl)-7-(ethoxymethyl)-analogue) improve metabolic stability but lack P2X7 activity data .

Biological Activity

1-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-C]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of triazole-fused pyridines and is characterized by its unique bicyclic structure. Its molecular formula is C7H10N4C_7H_10N_4, with a molecular weight of 150.18 g/mol. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC₇H₁₀N₄
Molecular Weight150.18 g/mol
CAS Number123456-78-9

Anticancer Properties

Recent studies have shown that derivatives of triazolo-pyridine compounds exhibit significant anticancer activity. For example, a series of derivatives were tested against various cancer cell lines such as MKN45 (gastric cancer) and PC-3 (prostate cancer). One derivative demonstrated an IC50 value of 68 nM against c-Met kinase, indicating potent inhibitory activity. This suggests that modifications to the triazolo-pyridine scaffold can enhance its anticancer efficacy .

The primary mechanism of action for this compound involves the inhibition of specific kinases involved in tumor progression. The compound has been shown to inhibit the phosphorylation of c-Met kinase in a dose-dependent manner. This inhibition disrupts downstream signaling pathways critical for cancer cell survival and proliferation .

Study 1: In Vitro Efficacy

In a study evaluating the efficacy of various triazolo-pyridine derivatives against cancer cell lines, researchers found that compounds with specific substitutions at the 2 and 6 positions exhibited enhanced potency against c-Met kinase. The lead compound from this study was further developed into a candidate for clinical trials due to its promising results in preclinical models .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications to the nitrogen atoms in the triazole ring significantly affected biological activity. For instance, substituents that enhanced hydrogen bonding interactions increased binding affinity to target enzymes. This highlights the importance of structural modifications in optimizing drug candidates derived from this compound .

Q & A

Basic: What are the established synthetic routes for 1-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-C]pyridine, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
The synthesis typically involves cyclization of a substituted pyridine precursor with a triazole-forming reagent. A common approach uses Grignard reagents (e.g., methylmagnesium bromide) to introduce the methyl group under anhydrous THF at 0°C, followed by gradual warming to room temperature . Key optimizations include:

  • Solvent selection: THF or Et₂O ensures compatibility with moisture-sensitive intermediates.
  • Stoichiometry: A 1.5:1 molar ratio of Grignard reagent to precursor minimizes side reactions.
  • Purification: Silica gel chromatography (hexane/EtOAc gradient) isolates the product with >90% purity. Yield improvements (from 60% to 85%) are achieved via slow reagent addition and inert atmosphere maintenance .

Basic: Which spectroscopic techniques are most effective for structural elucidation, and how do characteristic signals correlate with the fused ring system?

Methodological Answer:

  • 1H NMR: The methyl group at position 1 appears as a singlet (δ 2.5–2.7 ppm). Protons on the tetrahydro-pyridine ring show multiplet splitting (δ 1.8–2.2 ppm), with coupling constants (J = 10–12 Hz) indicating chair conformations .
  • 13C NMR: The triazole ring carbons resonate at δ 140–150 ppm, while the pyridine ring’s quaternary carbons appear at δ 110–120 ppm .
  • IR Spectroscopy: C=N stretches (~1600 cm⁻¹) and C-H stretches from the methyl group (~2900 cm⁻¹) confirm functional groups .
  • HRMS: Molecular ion peaks (e.g., [M+H]+ at m/z 165.089) validate the molecular formula (C₇H₁₀N₄) .

Advanced: How can computational chemistry (e.g., DFT) predict regioselectivity in electrophilic substitution reactions of this compound?

Methodological Answer:
Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model electron density distribution, identifying the pyridine ring’s C-5 position as electrophilic due to higher Fukui indices (f⁻ ≈ 0.15). Frontier molecular orbital analysis (HOMO-LUMO gap ~5.2 eV) reveals nucleophilic sites on the triazole ring. Experimental validation via nitration (HNO₃/H₂SO₄) shows preferential substitution at C-5, aligning with computational predictions .

Advanced: How can contradictory biological activity data (e.g., IC₅₀ variations in enzyme assays) be systematically resolved?

Methodological Answer:
Discrepancies often arise from assay conditions or impurities. Resolve via:

  • Orthogonal assays: Compare enzymatic inhibition (e.g., fluorescence-based) with surface plasmon resonance (SPR) binding data.
  • Purity validation: HPLC-MS (≥98% purity) ensures activity is not confounded by byproducts.
  • ATP normalization: For kinase assays, adjust ATP concentrations to Km values (e.g., 100 µM ATP for PKA) to standardize IC₅₀ comparisons .

Basic: What strategies address solubility limitations in aqueous vs. organic media for this compound?

Methodological Answer:

  • Salt formation: Hydrochloride salts (via HCl/Et₂O) improve aqueous solubility (from <0.1 mg/mL to 2–5 mg/mL).
  • Co-solvent systems: Use PEG-400/water (70:30) or DMSO (≤5% v/v) for in vitro studies.
  • Surfactants: Tween-80 (0.1% w/v) stabilizes colloidal dispersions in PBS buffer .

Advanced: How can selective functionalization of the triazole vs. pyridine rings be achieved, and what directing groups enhance specificity?

Methodological Answer:

  • Pyridine functionalization: Pd-catalyzed C-H activation (Pd(OAc)₂, PhI(OAc)₂) targets the pyridine’s meta position. Electron-withdrawing groups (e.g., -NO₂) on the triazole direct electrophiles to the pyridine ring.
  • Triazole protection: SEM (2-(trimethylsilyl)ethoxymethyl) groups block triazole reactivity, enabling orthogonal bromination (NBS, AIBN) on the pyridine. Post-functionalization deprotection (TFA/H₂O) restores triazole activity .

Basic: What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

  • pH stability: Stable in neutral conditions (pH 6–8; t₁/₂ > 24 hrs). Acidic (pH < 3) or basic (pH > 10) conditions degrade the triazole ring (t₁/₂ < 2 hrs).
  • Thermal stability: Decomposition occurs at >150°C (TGA data). Store at −20°C under argon to prevent oxidation .

Advanced: How do structural modifications (e.g., substituent effects) influence binding affinity in target proteins?

Methodological Answer:

  • Methyl group removal: Reduces hydrophobic interactions (e.g., ΔΔG = +2.1 kcal/mol in MDM2 binding).
  • Ring saturation: The tetrahydro-pyridine moiety enhances conformational flexibility, improving fit into dynamic binding pockets (e.g., kinase allosteric sites).
  • Electrostatic effects: Introducing -OH groups increases hydrogen-bonding with Asp/Glu residues, as shown in molecular docking (AutoDock Vina) and SPR validation .

Basic: What chromatographic methods are optimal for purity analysis and preparative-scale separation?

Methodological Answer:

  • Analytical HPLC: Use a C18 column (5 µm, 4.6 × 250 mm) with gradient elution (10–90% MeCN/H₂O + 0.1% TFA) over 30 min. Detection at 254 nm ensures resolution (R > 1.5).
  • Preparative HPLC: Scale to a C18 column (20 × 250 mm) with isocratic elution (30% MeCN) for milligram-to-gram separations .

Advanced: How can kinetic isotope effects (KIEs) elucidate the mechanism of triazole ring reduction?

Methodological Answer:
Deuterium labeling (NaBD₄ vs. NaBH₄) reveals primary KIEs (kH/kD ≈ 2.1) during triazole reduction, indicating rate-limiting hydride transfer. Isotopic tracing (¹³C NMR) confirms regioselective hydrogenation at the triazole’s N2 position. Computational modeling (Gaussian 09) supports a concerted proton-hydride transfer pathway .

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